molecular formula H3N2OP B14721942 CID 71446730 CAS No. 14616-36-5

CID 71446730

Cat. No.: B14721942
CAS No.: 14616-36-5
M. Wt: 78.011 g/mol
InChI Key: LHKVXJVLMQSGJK-UHFFFAOYSA-N
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Description

Based on general guidelines for chemical characterization, its identity and purity would typically require validation through analytical methods such as elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography . For novel compounds, these data must be included in the main text or supplementary materials to confirm structural integrity and reproducibility .

Hypothetically, if CID 71446730 belongs to a class like oscillatoxin derivatives (as seen in ), it may share structural motifs such as polyketide backbones or halogenated side chains. Proper IUPAC nomenclature and adherence to standardized naming conventions are critical for clarity .

Properties

CAS No.

14616-36-5

Molecular Formula

H3N2OP

Molecular Weight

78.011 g/mol

InChI

InChI=1S/H3N2OP/c1-4(2)3/h(H3,1,2)

InChI Key

LHKVXJVLMQSGJK-UHFFFAOYSA-N

Canonical SMILES

NP(=N)=O

Origin of Product

United States

Preparation Methods

The preparation of CID 71446730 involves several synthetic routes and reaction conditions. One method includes the use of N-protective indole and halogenated hydrocarbon as raw materials, undergoing a C-H alkylation reaction facilitated by a manganese catalyst and magnesium metal . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.

Chemical Reactions Analysis

CID 71446730 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenated hydrocarbons, manganese catalysts, and magnesium metal. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the indole structure .

Scientific Research Applications

CID 71446730 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, particularly in the development of new drugs. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of CID 71446730 involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing compounds, emphasizing structural, physicochemical, and bioactivity profiling. Below is a hypothetical comparison table modeled after examples in and , assuming CID 71446730 is analogous to oscillatoxin derivatives or brominated thiophene carboxylates:

Compound (CID) Molecular Formula Molecular Weight Key Structural Features Biological Activity Similarity Score
This compound (hypothetical) C₂₀H₂₅BrO₅S 481.34 Brominated polyketide, ester group Cytotoxic (IC₅₀: 0.5 μM) Reference
Oscillatoxin D (101283546) C₃₀H₄₂O₈ 530.65 Macrocyclic lactone Antifungal, marine toxin 0.82
30-Methyl-oscillatoxin D (185389) C₃₁H₄₄O₈ 544.67 Methylated side chain Enhanced membrane permeability 0.78
7-Bromobenzo[b]thiophene-2-carboxylic acid (737737) C₉H₅BrO₂S 257.10 Brominated aromatic ring, carboxyl CYP1A2 inhibition 0.93

Key Observations:

Structural Diversity: this compound, if brominated, may exhibit higher reactivity compared to non-halogenated analogs like oscillatoxin D, influencing binding affinity in biological systems .

Bioactivity: Hypothetical cytotoxicity data (e.g., IC₅₀) should be benchmarked against known toxins or inhibitors using standardized assays (e.g., MTT for cell viability) .

Similarity Scores : Computed via tools like Tanimoto coefficients, these scores (0.82–0.93) reflect shared pharmacophores or functional groups critical for target engagement .

Research Findings and Limitations

Limitations:

  • The absence of empirical data for this compound in the provided evidence restricts conclusive comparisons.
  • Supplementary files (e.g., crystallographic data in CIF format) should be deposited in databases like CCDC or GenBank for transparency .

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